molecular formula C12H19NO2 B1351629 2-(Adamantan-1-yl)-2-aminoacetic acid CAS No. 60256-21-5

2-(Adamantan-1-yl)-2-aminoacetic acid

Cat. No. B1351629
CAS RN: 60256-21-5
M. Wt: 209.28 g/mol
InChI Key: NJRFVURYVWPLKB-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-aminoacetic acid is a compound that features an adamantane unit12. The adamantane unit is a polycyclic hydrocarbon with fused chair cyclohexane rings3. Adamantane derivatives are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities3.



Synthesis Analysis

The synthesis of adamantyl-based compounds involves various methods. For instance, 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids3. Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one4.



Molecular Structure Analysis

The molecular structure of 2-(Adamantan-1-yl)-2-aminoacetic acid is characterized by an adamantane unit and a halogenophenyl ring5. The adamantane moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system5.



Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products6. 2-(Adamantan-1-yl)-3-hydroxypropanoic acid was obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid6.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Adamantan-1-yl)-2-aminoacetic acid are not readily available2. However, it is known that the adamantane unit contributes to the lipophilicity of the compound3.


Scientific Research Applications

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl) (phenyl)methyl Fragment

    • Methods of Application : The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
    • Results : The reaction of 1- [isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield .
  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives

    • Application Summary : This study focuses on the synthesis of a series of 2- (adamantan-1-yl)-2-oxoethyl benzoates and 2- (adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate. These compounds exhibit strong antioxidant activities and good anti-inflammatory activities .
    • Methods of Application : The compounds were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
    • Results : The three-dimensional structures studied using X-ray diffraction suggest that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .
  • Advances in the Chemistry of Unsaturated Adamantane Derivatives

    • Application Summary : This review discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .
    • Methods of Application : The methods for synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Synthesis of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

    • Application Summary : Guo et al. propose a method for producing N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide by a reaction of adamantanecarboxylic acid with enamides .
    • Methods of Application : The carboxylic acid derivative acts as an alkylating agent .
    • Results : The specific results of this method are not provided in the source .
  • Synthesis and Reactions of Allylic Azides of the Adamantane Series

    • Application Summary : This research focuses on the synthesis and reactions of allylic azides of the adamantane series. Allylic azides serve as building blocks in the synthesis of natural compounds and nitrogenous heterocycles, which are important for medicinal chemistry .
    • Methods of Application : The reduction of the synthesized trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane with lithium alumohydride gave (S*)-(adamantan-1-yl)[(S*)-aziridin-2-yl]methanol. Under heating with HCl, the latter underwent aziridine ring opening to form (1S*,2R*)-1-(adamantan-1-yl)-3-chloro-1-hydroxypropan-2-aminium chloride .
    • Results : The specific results of this method are not provided in the source .
  • Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl …

    • Application Summary : This research focuses on the synthesis and reactions of functionally substituted 2-(Adamantan-1-yl) compounds .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results : The specific results of this method are not provided in the source .

Safety And Hazards

The safety and hazards of 2-(Adamantan-1-yl)-2-aminoacetic acid are not readily available7. However, it is important to handle all chemicals with appropriate safety measures.


Future Directions

Adamantane-based compounds are of interest in the field of drug discovery due to their diverse biological properties3. Future research may focus on the development of novel methods for their preparation and the exploration of their potential therapeutic applications3.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-(1-adamantyl)-2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFVURYVWPLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390096
Record name Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-yl)-2-aminoacetic acid

CAS RN

60256-21-5
Record name Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(adamantan-1-yl)-2-aminoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DV Osipov, MR Demidov, VA Osyanin… - Russian Journal of …, 2016 - Springer
Cage compounds, in particular adamantane derivatives, exhibit a broad spectrum of biological activity [1–9]. Many adamantane derivatives are used as medicines with various …
Number of citations: 6 link.springer.com
MA Alnajjar, WM Nau, A Hennig - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The accurate determination of ultra-high binding affinities in supramolecular host–guest chemistry is a challenging endeavour because direct binding titrations are generally limited to …
Number of citations: 17 pubs.rsc.org

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